molecular formula C14H18F2N2O2 B2879648 N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2195937-22-3

N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B2879648
CAS No.: 2195937-22-3
M. Wt: 284.307
InChI Key: AKFKEGIPRIPPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide: is a research compound with significant potential in various scientific fields. Its molecular formula is C18H17F2N5O3 , and it has a molecular weight of 389.363 . This compound is known for its high purity, typically around 95%, making it suitable for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves several steps. One common method includes the use of substituted aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate in the presence of an organocatalyst like DABCO in an aqueous medium . This one-pot multicomponent reaction is efficient and environmentally friendly .

Industrial Production Methods

the principles of green chemistry and eco-friendly synthetic strategies are often employed to minimize waste and reduce the use of toxic reagents .

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using mild oxidizing agents.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.

Common Reagents and Conditions

    Oxidation: Mild oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of various heterocyclic compounds and as a building block for drug discovery.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
  • N-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl-5-(pyridin-3-yl)isoxazole-3-carboxamide

Uniqueness

N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide stands out due to its unique structural features, such as the presence of the difluorocyclohexyl group and the tetrahydrobenzo[d]isoxazole moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2/c15-14(16)7-5-9(6-8-14)17-13(19)12-10-3-1-2-4-11(10)20-18-12/h9H,1-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFKEGIPRIPPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.